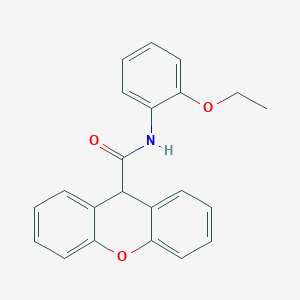![molecular formula C16H14N2O5 B11677380 N-{(2E)-3-(furan-2-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}glycine](/img/structure/B11677380.png)
N-{(2E)-3-(furan-2-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2E)-3-(FURAN-2-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]ACETIC ACID: is a complex organic compound that features a furan ring, a phenylformamido group, and an enamido linkage
准备方法
合成路线和反应条件
N-{(2E)-3-(呋喃-2-基)-2-[(苯甲酰基)氨基]丙-2-烯酰}甘氨酸的合成通常涉及呋喃-2-甲醛与苯异氰酸酯的缩合,然后加入甘氨酸。反应条件通常包括使用如三乙胺等碱和如二氯甲烷等溶剂。反应在室温下进行,并使用薄层色谱 (TLC) 监测以确保反应完成。
工业生产方法
该化合物的工业生产可能涉及更可扩展的方法,如连续流动合成。这种方法可以更好地控制反应条件和产量,使其适合大规模生产。使用自动化系统和先进催化剂可以进一步提高合成过程的效率。
化学反应分析
反应类型
N-{(2E)-3-(呋喃-2-基)-2-[(苯甲酰基)氨基]丙-2-烯酰}甘氨酸会发生多种类型的化学反应,包括:
氧化: 呋喃环可以被氧化形成呋喃-2,3-二酮。
还原: 羰基可以被还原形成相应的醇。
取代: 苯基可以进行亲电芳香取代反应。
常用试剂和条件
氧化: 在酸性条件下使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。
还原: 使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等试剂。
取代: 在催化剂存在下使用溴 (Br2) 或硝酸 (HNO3) 等亲电试剂。
主要生成产物
氧化: 呋喃-2,3-二酮。
还原: 醇衍生物。
取代: 溴化或硝化苯衍生物。
科学研究应用
N-{(2E)-3-(呋喃-2-基)-2-[(苯甲酰基)氨基]丙-2-烯酰}甘氨酸在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为生化探针的潜力。
医药: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发新型材料和催化剂。
作用机理
N-{(2E)-3-(呋喃-2-基)-2-[(苯甲酰基)氨基]丙-2-烯酰}甘氨酸的作用机制涉及其与特定分子靶点的相互作用。该化合物可以与酶或受体结合,调节其活性。例如,它可以抑制参与炎症途径的某些酶,从而发挥抗炎作用。确切的分子途径和靶点可能因具体应用和环境而异。
作用机制
The mechanism of action of 2-[(2E)-3-(FURAN-2-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]ACETIC ACID involves its interaction with specific molecular targets. The furan ring and phenylformamido group can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The enamido linkage allows for the formation of hydrogen bonds and other interactions that stabilize the compound within the active site of the target molecule.
相似化合物的比较
类似化合物
N-(呋喃-2-基甲基)-1H-四唑-5-胺: 具有呋喃环,但不同之处在于存在四唑基团。
苯甘氨酸: 含有苯基和甘氨酸部分,但缺少呋喃环。
独特性
N-{(2E)-3-(呋喃-2-基)-2-[(苯甲酰基)氨基]丙-2-烯酰}甘氨酸的独特性在于其官能团的组合,赋予了其独特的化学和生物特性。这种独特性使其成为各种研究和工业应用中的一种有价值的化合物。
属性
分子式 |
C16H14N2O5 |
|---|---|
分子量 |
314.29 g/mol |
IUPAC 名称 |
2-[[(E)-2-benzamido-3-(furan-2-yl)prop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C16H14N2O5/c19-14(20)10-17-16(22)13(9-12-7-4-8-23-12)18-15(21)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,22)(H,18,21)(H,19,20)/b13-9+ |
InChI 键 |
BDEVLSXGLJXRMU-UKTHLTGXSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCC(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11677299.png)
![2-(1H-benzimidazol-1-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11677306.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B11677316.png)
![4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B11677317.png)
![2-(4-methylphenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B11677318.png)
![2-(1H-benzimidazol-1-yl)-N'-[(E)-(2-bromophenyl)methylidene]acetohydrazide](/img/structure/B11677322.png)
![N-phenyl-4-(piperidin-1-yl)-6-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11677328.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide](/img/structure/B11677329.png)
![N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11677334.png)
![4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11677341.png)
![(5E)-5-{3-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677363.png)
![4-(morpholin-4-yl)-N-phenyl-6-{(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11677376.png)

![N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide](/img/structure/B11677391.png)
